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Compound of Interest

Compound Name: Imidaprilat

Cat. No.: B020323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional

interactions between Imidaprilat, the active metabolite of the angiotensin-converting enzyme

(ACE) inhibitor Imidapril, and its target, the Angiotensin-Converting Enzyme (ACE). This

document collates quantitative binding data, details relevant experimental methodologies, and

visualizes the associated signaling pathways and experimental workflows to support research

and drug development in cardiovascular therapeutics.

Introduction: The Renin-Angiotensin System and
ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood

pressure, fluid, and electrolyte balance. A key enzyme in this system, Angiotensin-Converting

Enzyme (ACE), catalyzes the conversion of the inactive decapeptide angiotensin I to the potent

vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the angiotensin II

type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention,

all of which contribute to an increase in blood pressure.

Imidapril is a prodrug that is hydrolyzed in the liver to its active form, Imidaprilat.[1] Imidaprilat
is a potent, competitive inhibitor of ACE.[1][2] By binding to the active site of ACE, Imidaprilat
prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood

pressure.[1] Understanding the precise molecular interactions within the Imidaprilat-ACE
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complex is crucial for the development of next-generation antihypertensive agents with

improved efficacy and safety profiles.

Quantitative Analysis of Imidaprilat-ACE Binding
The affinity of Imidaprilat for ACE has been quantified through various in vitro studies. The

following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory

concentrations (IC50) reported in the literature.

Species
Tissue/Enzyme
Source

Inhibitor Ki (nM) Reference

Swine Renal ACE
Imidaprilat

(6366A)
0.067 [2]

Human Serum ACE
Imidaprilat

(6366A)
0.04 [2]
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Species Tissue Source Inhibitor IC50 (nM) Reference

Rat (SHR) Lung
Imidaprilat

(6366A)
1.2 ± 0.1 [2]

Rat (SHR) Aorta
Imidaprilat

(6366A)
1.5 ± 0.2 [2]

Rat (SHR) Heart
Imidaprilat

(6366A)
1.3 ± 0.1 [2]

Rat (SHR) Brain
Imidaprilat

(6366A)
1.1 ± 0.1 [2]

Rat (SHR) Kidney
Imidaprilat

(6366A)
1.0 ± 0.1 [2]

Rat (WKY) Lung
Imidaprilat

(6366A)
1.3 ± 0.1 [2]

Rat (WKY) Aorta
Imidaprilat

(6366A)
1.6 ± 0.2 [2]

Rat (WKY) Heart
Imidaprilat

(6366A)
1.4 ± 0.1 [2]

Rat (WKY) Brain
Imidaprilat

(6366A)
1.2 ± 0.1 [2]

Rat (WKY) Kidney
Imidaprilat

(6366A)
1.1 ± 0.1 [2]

SHR: Spontaneously Hypertensive Rats; WKY: Wistar Kyoto Rats

Structural Insights into the Imidaprilat-ACE
Complex
While a specific crystal structure of the Imidaprilat-ACE complex is not publicly available,

valuable structural insights can be derived from computational modeling and comparison with

existing crystal structures of ACE in complex with other inhibitors, such as lisinopril (PDB ID:

1O86).
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Molecular Docking and Homology Modeling
Molecular docking simulations are a powerful tool for predicting the binding conformation of a

ligand within the active site of a protein.[3] For the Imidaprilat-ACE complex, a common

approach involves using the crystal structure of human testicular ACE (tACE) in complex with

lisinopril as a template.[3]

The general workflow for such an in-silico analysis is as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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